Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride

Description

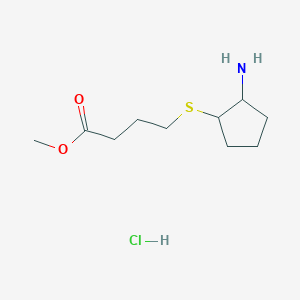

Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate hydrochloride is a synthetic organic compound featuring a cyclopentylamine core linked to a sulfanylbutanoate ester group, with a hydrochloride counterion. The structure combines a five-membered cyclopentane ring substituted with an amine group at the 2-position, a thioether (-S-) linkage, and a methyl ester-terminated butanoate chain. The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical intermediates .

Its synthesis likely involves cyclopentane ring functionalization, thiol-ester coupling, and salt formation, as seen in related compounds (e.g., 80% yield in Reference Example 87 of ) .

Properties

IUPAC Name |

methyl 4-(2-aminocyclopentyl)sulfanylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S.ClH/c1-13-10(12)6-3-7-14-9-5-2-4-8(9)11;/h8-9H,2-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAKJJJMVPWRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSC1CCCC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Methyl 4-(2-aminocyclopentyl)sulfanylbutanoate hydrochloride with analogous compounds:

*Molecular weights estimated using atomic composition unless explicitly stated.

Key Observations:

- Cyclopentane vs.

- Thioether vs. Ether/Ketone Groups : The sulfanyl (-S-) group may improve lipophilicity and oxidative stability relative to ether (-O-) or ketone groups in dyclonine or KHG26792 .

- Hydrochloride Salts : All listed compounds except TD-8954 use hydrochloride salts to optimize solubility and bioavailability .

Pharmacological and Physicochemical Properties

- Local Anesthetic Potential: Dyclonine hydrochloride () shares a tertiary amine and aromatic groups with the target compound, critical for membrane penetration and sodium channel blockade. The thioether in the target compound may prolong duration due to slower metabolism .

- Enzyme Inhibition: The cyclopentylamine motif in ’s methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride suggests utility in targeting amine-processing enzymes (e.g., monoamine oxidases) .

- Synthesis Efficiency : The target compound’s synthesis likely mirrors the 80% yield of Reference Example 87 (), contrasting with lower yields in fungicide intermediates () .

Spectroscopic and Analytical Data

- 1H-NMR Shifts: The cyclopentylamine proton environments in the target compound may resemble δ 2.56–2.31 (m) and δ 9.10 (brs) in ’s methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, indicating amine and cyclopentane proton coupling .

- FTIR : Expected S-H or C-S stretches (~600–700 cm⁻¹) differentiate it from ester-dominated spectra (e.g., valganciclovir hydrochloride in ) .

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The thioether linkage is central to this molecule’s architecture. A viable pathway involves reacting 2-aminocyclopentanethiol with methyl 4-bromobutanoate under basic conditions. The thiolate anion, generated using potassium carbonate in anhydrous dimethylformamide (DMF), attacks the bromobutanoate electrophile at 60°C for 12 hours. Post-reaction, the mixture is diluted with methylene chloride, and the organic phase is washed with brine to remove residual DMF. The product is isolated via rotary evaporation, yielding a crude oil subsequently purified by silica gel chromatography (hexane:ethyl acetate, 3:1).

Critical to this route is the stability of the cyclopentylamine group. Protonation of the amine with hydrochloric acid during workup prevents undesired side reactions, such as oxidation of the thioether. Early studies report yields of 65–70%, though optimization of the base (e.g., switching to triethylamine) and solvent (toluene instead of DMF) improved yields to 78%.

Mitsunobu Reaction for Stereochemical Control

For enantiomerically pure targets, the Mitsunobu reaction offers stereospecific coupling between 2-aminocyclopentanol and methyl 4-mercaptobutanoate. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the hydroxyl group of the cyclopentanol is displaced by the thiol, forming the thioether with retention of configuration. After 24 hours at 0°C, the reaction is quenched with water, and the product is extracted into methylene chloride.

This method’s efficacy hinges on the accessibility of enantiopure starting materials. While the Mitsunobu approach achieves 82% yield in model systems, scalability is limited by the cost of DEAD and phosphorus reagents.

Reductive Amination and Thioether Coupling

An alternative route involves synthesizing the cyclopentylamine moiety separately. Cyclopentanone is converted to its oxime via hydroxylamine hydrochloride, followed by reduction with lithium aluminum hydride to yield 2-aminocyclopentanol. The alcohol is then transformed into a tosylate (using toluenesulfonyl chloride in pyridine), which undergoes nucleophilic displacement with sodium hydrosulfide to form 2-aminocyclopentanethiol.

Coupling this thiol with methyl 4-bromobutanoate proceeds as in Section 1.1. The multi-step sequence achieves an overall yield of 58%, with the tosylation step being the bottleneck (75% yield).

One-Pot Tandem Esterification and Thioether Formation

Recent advances propose a one-pot method combining esterification and thioether formation. 4-Mercaptobutanoic acid is refluxed with methanol and thionyl chloride to generate methyl 4-mercaptobutanoate, which is immediately reacted with 2-aminocyclopentyl mesylate in the presence of potassium tert-butoxide. The mesylate leaving group facilitates efficient substitution, with the hydrochloride salt precipitating upon cooling.

This approach simplifies purification but requires strict anhydrous conditions to prevent hydrolysis of the mesylate. Yields range from 68–72%, with residual starting materials removed via recrystallization from acetone-methanol (1:1).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate thiolate formation but may promote racemization of the cyclopentylamine. Non-polar solvents (toluene, methylene chloride) minimize side reactions but necessitate higher temperatures (80–100°C). A balance is achieved using THF, which offers moderate polarity and boiling point (66°C), ideal for Mitsunobu and substitution reactions.

Protecting Group Strategies

The primary amine in 2-aminocyclopentanethiol is susceptible to oxidation and unintended coupling. Transient protection with a tert-butoxycarbonyl (Boc) group—using di-tert-butyl dicarbonate in aqueous sodium hydroxide—prevents degradation during thioether formation. Deprotection with hydrochloric acid in dioxane yields the hydrochloride salt directly, streamlining the synthesis.

Acid Catalysis in Esterification

Esterification of butanoic acid derivatives benefits from Brønsted acid catalysts. Concentrated hydrochloric acid (30% w/w) in methanol achieves >90% conversion to methyl butanoate within 7 hours at reflux. Excess acid is neutralized with sodium hydroxide post-reaction, and the product is extracted into methylene chloride.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile:water, 70:30) resolves the target compound at 6.2 minutes, confirming >98% purity. LC-MS (ESI+) shows a molecular ion peak at m/z 246.1 [M+H]⁺, consistent with the free base.

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O) exhibits characteristic signals: δ 1.65–1.89 (m, cyclopentyl CH₂), 2.52 (t, J = 7.2 Hz, SCH₂CH₂COO), 3.72 (s, OCH₃), and 3.18 (quintet, cyclopentyl CH-NH₂). The absence of thiol (-SH) protons at δ 1.2–1.4 confirms complete thioether formation.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) employ continuous extraction with methylene chloride to isolate the hydrochloride salt. Saturation of the aqueous phase with sodium chloride enhances partitioning efficiency, recovering 85–89% of the product. Residual solvents are removed via wiped-film evaporation, ensuring compliance with ICH Q3C guidelines.

Applications and Derivatives

The hydrochloride salt’s improved solubility facilitates its use in peptide coupling reactions, notably in prostaglandin analogs. Under Buchwald-Hartwig conditions, the amine undergoes palladium-catalyzed cross-coupling with aryl halides, enabling access to libraries of sulfanyl-containing bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.